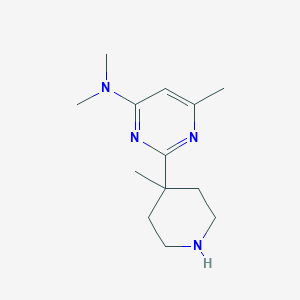

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-10-9-11(17(3)4)16-12(15-10)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRPEIJMAQTJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylpiperidine with a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and product purity. These methods utilize fixed-bed reactors and catalysts like platinum on carbon (Pt/C) to facilitate the reaction .

Chemical Reactions Analysis

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H22N4

- Molecular Weight : 234.34 g/mol

- CAS Number : 1279211-92-5

The structural formula indicates the presence of a pyrimidine ring substituted with a trimethyl group and a piperidine moiety, which contributes to its biological activity.

Antitumor Activity

One of the promising applications of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine is in the field of oncology. Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various tumor cell lines.

| Study | Findings |

|---|---|

| Demonstrated that pyrimidine derivatives can inhibit tumor growth in vitro. | |

| Identified structure-activity relationships (SAR) that enhance antitumor efficacy. |

Neurological Disorders

The compound's piperidine component suggests potential applications in treating neurological conditions. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

| Study | Findings |

|---|---|

| Found that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs). | |

| Reported neuroprotective effects in animal models of neurodegenerative diseases. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including multi-component reactions and cyclization techniques. The versatility in synthesis allows for the creation of numerous derivatives, enhancing its pharmacological profile.

Synthesis Methods:

- Multi-component reactions (MCR) : These reactions allow for the efficient formation of complex structures from simple starting materials.

- Cyclization techniques : Useful for constructing heterocycles that are crucial in drug design.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives, including this compound, and tested their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy.

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological effects of piperidine-containing compounds. The study demonstrated that this compound could effectively increase serotonin levels in brain tissue samples from treated rats, indicating potential use as an antidepressant.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine derivatives are widely explored for their diverse biological activities and structural versatility. Below is a detailed comparison of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Thieno[2,3-d]pyrimidin-4-amine derivatives (e.g., 7e) incorporate a fused thiophene ring, enhancing π-π stacking interactions critical for antimicrobial activity .

Synthetic Efficiency: Pyrimidine derivatives often exhibit high synthetic yields. For example, 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () was synthesized in 96.79% yield via nucleophilic substitution . While the target compound’s yield is unspecified, similar reaction conditions (e.g., isopropanol, triethylamine) may apply.

Physicochemical Properties: The piperidine ring in the target compound likely improves solubility compared to non-cyclic amines, as seen in N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine (), which is marketed for pharmaceutical applications .

Biological Implications :

- While the target compound lacks direct activity data, structurally related pyrimidines exhibit varied bioactivities. For instance:

Biological Activity

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, also known as TAK-659, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- CAS Number: 1316227-55-0

- Molecular Formula: C13H22N4

- Molecular Weight: 234.34 g/mol

The compound features a pyrimidine core substituted with a piperidine moiety, which contributes to its biological activity.

This compound primarily acts as an inhibitor of specific kinases involved in cell proliferation and survival. This inhibition affects various cellular processes, including:

- Cell Proliferation: By targeting kinases that promote cell division, the compound can slow down or halt the growth of cancer cells.

- Cytokine Production: It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in autoimmune responses .

1. Cancer Treatment

TAK-659 has been investigated for its potential to treat various cancers by inhibiting pathways that lead to tumor growth. Research indicates that it effectively reduces tumor size in preclinical models by blocking signaling pathways associated with cancer cell survival .

| Study Reference | Findings |

|---|---|

| Inhibition of tumor growth in xenograft models. | |

| Significant reduction in cytokine levels associated with inflammation. |

2. Autoimmune Diseases

The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating autoimmune diseases. Studies have demonstrated its efficacy in reducing symptoms in models of rheumatoid arthritis by modulating immune responses .

| Study Reference | Findings |

|---|---|

| Effective reduction of IL-1β and TNFα in animal models. | |

| Improvement in clinical scores for arthritis severity. |

Case Study 1: Efficacy in Rheumatoid Arthritis

In a controlled study involving adjuvant-induced arthritis models, TAK-659 was administered to evaluate its impact on disease progression. Results showed a marked decrease in joint inflammation and swelling compared to control groups, indicating its potential as a therapeutic agent for rheumatoid arthritis .

Case Study 2: Oncological Applications

A separate study focused on TAK-659's effects on various cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis in sensitive cancer types. The compound was particularly effective against lymphoid malignancies, showcasing its promise as an anti-cancer drug .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact selectively with certain kinases compared to other piperidine derivatives.

| Compound Name | Mechanism | Biological Activity |

|---|---|---|

| TAK-659 | Kinase Inhibition | Anti-cancer, anti-inflammatory |

| 2,2,6,6-Tetramethylpiperidine | Precursor for derivatives | Less specific activity |

| N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide | Polymer Chemistry | Non-biological applications |

Q & A

Q. What are the optimal synthetic routes for N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine intermediates. Key steps include:

- Core pyrimidine formation : Use of 6-methyl-2-phenylpyrimidine derivatives as intermediates, functionalized at the C5 position with aminomethyl groups (e.g., via nucleophilic substitution or coupling reactions) .

- Piperidine substitution : Introduction of the 4-methylpiperidin-4-yl group at the C2 position through alkylation or Suzuki coupling under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Methodological optimization focuses on solvent selection (DMF, THF), temperature control (0–80°C), and catalyst use (e.g., Pd for cross-coupling) .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization employs:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., pyrimidine ring vs. substituents), and hydrogen-bonding networks. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) are critical for conformational analysis .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at N,N and C6) and detect intramolecular interactions, such as N–H⋯N hydrogen bonds .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms?

Polymorphism introduces variations in dihedral angles and hydrogen-bonding patterns. For example:

- Dihedral angle discrepancies : Compare angles between pyrimidine and substituent planes (e.g., 12.8° vs. 5.2° in polymorphs of related compounds) to identify conformational flexibility .

- Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., C–H⋯O vs. C–H⋯π) using crystallographic software (e.g., Mercury). Weak interactions may stabilize different polymorphs .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and stability differences between polymorphs .

Q. What methodological strategies assess the impact of substituents on bioactivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 4-methylpiperidine with piperazine) and test antimicrobial or enzyme-inhibition activity .

- Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock. Focus on substituent steric/electronic effects on binding affinity .

- Comparative crystallography : Overlay crystal structures of analogs to identify substituent-driven conformational changes (e.g., methoxy vs. trifluoromethyl groups altering π-π stacking) .

Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties?

- Solubility : Intramolecular N–H⋯N bonds reduce polarity, decreasing aqueous solubility. Extend studies via shake-flask assays in buffers (pH 1–7) .

- Thermal stability : Stronger intermolecular C–H⋯O bonds correlate with higher melting points (e.g., 287°C in hydrochloride salts) .

- Crystallinity : Weak C–H⋯π interactions promote layered crystal packing, as seen in polymorphic forms .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., C5 position) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .

- Solvent effects : Use COSMO-RS models to simulate reaction outcomes in polar vs. nonpolar solvents .

Data Contradiction Analysis

Example : Conflicting dihedral angles in crystallographic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.